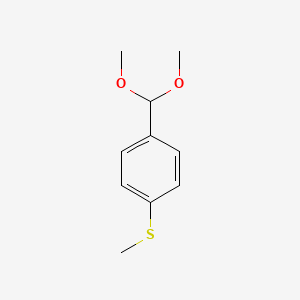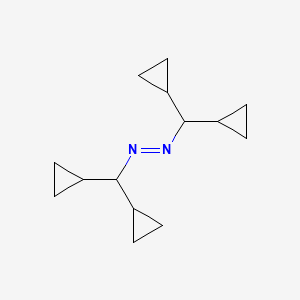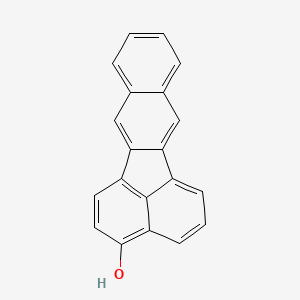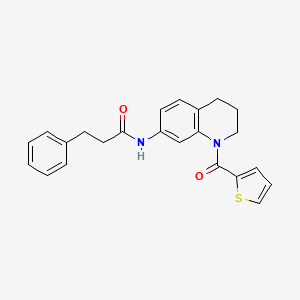
1,4,5,6-TETRAHYDROPYRIMIDIN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrahydropyrimidin-4-ol is a partially reduced heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their interesting pharmacological properties and potential applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C4H8N2O, and it has a molecular weight of 100.12 g/mol.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction: Another approach is the selective reduction of pyrimidines.
Ring Expansion Chemistry: This method includes the ring expansion of cyclopropanes, aziridines, and azetidines to form the tetrahydropyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form fully saturated derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the tetrahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Fully saturated tetrahydropyrimidine derivatives.
Substitution: Substituted tetrahydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrahydropyrimidin-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,4,5,6-Tetrahydropyrimidin-4-ol can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydropyrimidine: Similar in structure but lacks the hydroxyl group at the 4-position.
1,2,3,4-Tetrahydropyrimidine: Differs in the position of the double bonds within the ring.
1,4,5,6-Tetrahydropyridazine: Contains a nitrogen atom at the 2-position instead of the 4-position.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties compared to other tetrahydropyrimidine derivatives .
Eigenschaften
CAS-Nummer |
100580-09-4 |
|---|---|
Molekularformel |
C4H8N2O |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
1,4,5,6-tetrahydropyrimidin-6-ol |
InChI |
InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h3-4,7H,1-2H2,(H,5,6) |
InChI-Schlüssel |
CBZAWTCKVPZIOB-UHFFFAOYSA-N |
SMILES |
C1CN=CNC1O |
Kanonische SMILES |
C1CN=CNC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















